Isopropamide

Catalog No.
S530944
CAS No.
7492-32-2
M.F
C23H33N2O+
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropamide

CAS Number

7492-32-2

Product Name

Isopropamide

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium

Molecular Formula

C23H33N2O+

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1

InChI Key

JTPUMZTWMWIVPA-UHFFFAOYSA-O

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

solubility

4.24e-05 g/L

Synonyms

Isopropamide, Chloroisopropamide, Piaccamide, Priazimide; Dipramid, Dipramide

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C

The exact mass of the compound Isopropamide is 353.2587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15548. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropamide is a long-acting anticholinergic drug primarily utilized in the treatment of peptic ulcers and various gastrointestinal disorders characterized by hyperacidity and hypermotility. It belongs to the class of quaternary ammonium compounds, which are known for their ability to block the action of acetylcholine at muscarinic receptors. The chemical formula for Isopropamide is C23H33N2O, and it is often administered in the form of iodide, although bromide and chloride forms are also available. Discovered in 1954 by Janssen Pharmaceutica, Isopropamide has been employed in clinical settings for its therapeutic effects on gastrointestinal conditions .

Typical of quaternary ammonium compounds. These include:

  • Nucleophilic Substitution: The nitrogen atom in Isopropamide can participate in nucleophilic substitution reactions, particularly with halides.
  • Decomposition: Under acidic or basic conditions, Isopropamide may decompose to yield different byproducts, including nitrogen-containing compounds.
  • Complex Formation: Isopropamide can form complexes with various anions, which can influence its pharmacological properties.

The reaction between Isopropamide iodide and sodium nitrite in a sulfuric acid medium has been studied, leading to the formation of iodine, which can be quantitatively analyzed via spectrophotometry .

Isopropamide acts primarily as an antagonist at the muscarinic acetylcholine receptors, particularly the M3 subtype. This interaction inhibits the physiological effects mediated by acetylcholine, leading to:

  • Reduction of Gastric Acid Secretion: By blocking acetylcholine's action, Isopropamide decreases gastric acid production, alleviating symptoms associated with peptic ulcers.
  • Decreased Gastrointestinal Motility: This drug reduces peristalsis and other involuntary movements within the gastrointestinal tract, providing symptomatic relief from conditions like irritable bowel syndrome.

Adverse effects may include dry mouth, blurred vision, and urinary retention due to its anticholinergic properties .

The synthesis of Isopropamide typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate amines and carbonyl compounds.
  • Formation of Quaternary Ammonium Salt: The reaction between a tertiary amine and an alkyl halide leads to the formation of a quaternary ammonium salt.
  • Purification: The product is purified through crystallization or chromatography methods.

A specific method described in a patent outlines the synthesis involving fatty amines and other reagents under controlled conditions to yield high-purity Isopropamide .

Isopropamide is primarily used in:

  • Gastroenterology: For treating peptic ulcers and gastrointestinal disorders characterized by excessive acid production.
  • Symptomatic Relief: It is also employed for managing symptoms associated with hypermotility conditions such as diarrhea.

Additionally, research into its potential use for other conditions continues, given its pharmacological profile .

Studies have shown that Isopropamide can interact with various drugs and substances:

  • Anticholinergic Drugs: Co-administration with other anticholinergics may enhance side effects like dry mouth and constipation.
  • Iodine Sensitivity: Patients sensitive to iodine may experience allergic reactions when taking Isopropamide iodide .
  • Pharmacokinetic Interactions: The presence of other medications may alter the absorption and metabolism of Isopropamide.

Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.

Isopropamide shares similarities with several other anticholinergic agents. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
AtropineC17H23NO3Derived from belladonna; used as an antidote for poisoning.
ScopolamineC17H21NO4Known for its sedative properties; often used for motion sickness.
PropanthelineC19H24BrNPrimarily used for gastrointestinal disorders; less potent than Isopropamide.
GlycopyrrolateC19H28BrNO3Used for excessive salivation; longer duration of action compared to Isopropamide.

Isopropamide's uniqueness lies in its specific application for peptic ulcers and its long duration of action compared to some other anticholinergics .

Isopropamide exhibits distinctive selectivity patterns across the five muscarinic acetylcholine receptor subtypes, with particular relevance to M3 and M4 receptor interactions [1] [2]. The compound demonstrates highest affinity for the muscarinic acetylcholine receptor M3 subtype, which represents the predominant muscarinic receptor mediating gastrointestinal smooth muscle contraction and glandular secretion [3] [4]. Research indicates that isopropamide functions as an antagonist at the muscarinic acetylcholine receptor M3, effectively blocking acetylcholine-mediated signaling pathways [2] [5].

The M3 muscarinic acetylcholine receptor couples primarily to Gq/11 proteins, initiating phospholipase C activation and subsequent generation of inositol 1,4,5-trisphosphate and diacylglycerol [6] [7]. Isopropamide's antagonistic action at this receptor subtype directly inhibits these excitatory signaling cascades, resulting in reduced smooth muscle contractility and decreased glandular secretion within the gastrointestinal tract [3] [4].

Regarding M4 receptor interactions, current literature indicates limited or unknown binding affinity of isopropamide for this receptor subtype [2]. The M4 muscarinic acetylcholine receptor primarily couples to Gi/o proteins and mediates inhibitory signaling through adenylyl cyclase suppression [1] [8]. While recent advances have identified highly selective M4 antagonists such as VU6013720, VU6021302, and VU6021625 with nanomolar potency and substantial selectivity over other muscarinic receptor subtypes [1] [8], isopropamide does not demonstrate comparable M4 selectivity.

The selectivity profile of isopropamide across muscarinic receptor subtypes reflects the compound's quaternary ammonium structure, which limits central nervous system penetration while maintaining peripheral anticholinergic activity [9] [10]. This structural characteristic contributes to the compound's preferential action at gastrointestinal muscarinic receptors, particularly the M3 subtype that predominates in smooth muscle and secretory tissues [11] [12].

Quaternary Ammonium Structure-Activity Relationships

The quaternary ammonium structure of isopropamide fundamentally determines its pharmacological properties and distinguishes it from tertiary amine anticholinergic compounds such as atropine and scopolamine [9] [10]. Isopropamide contains a positively charged quaternary nitrogen center that significantly influences its distribution, receptor binding characteristics, and therapeutic profile [13] [14].

Quaternary ammonium anticholinergic compounds demonstrate reduced systemic absorption compared to their tertiary amine counterparts, with isopropamide exhibiting particularly low gastrointestinal absorption [14]. This characteristic results from the permanent positive charge of the quaternary ammonium group, which impedes passive diffusion across biological membranes and limits systemic distribution [15]. Comparative pharmacokinetic studies reveal that quaternary ammonium derivatives such as isopropamide, pinaverium, and otilonium show absorption rates ranging from 3% to 10%, substantially lower than tertiary amines like atropine (21.6%) or scopolamine (2.5%) [16] [14].

The structure-activity relationships of quaternary ammonium anticholinergics indicate that the presence of the quaternary nitrogen enhances selectivity for peripheral muscarinic receptors while reducing central nervous system effects [14] [17]. Research demonstrates that quaternary ammonium derivatives such as cimetropium, n-butyl scopolammonium, otilonium, and pinaverium bromide possess antimuscarinic activity at nanomolar concentrations [14]. These compounds maintain potent gastrointestinal spasmolytic activity while minimizing centrally mediated adverse effects typically associated with tertiary amine anticholinergics [14].

Molecular pharmacology studies reveal that specific quaternary ammonium compounds, including pinaverium and otilonium, possess dual mechanisms of action involving both muscarinic receptor antagonism and calcium channel blockade [14]. These compounds demonstrate the ability to bind specific subunits of L-type voltage-operated calcium channels at the external surface of plasma membranes, thereby blocking calcium influx and subsequent smooth muscle contraction [14]. This dual mechanism distinguishes certain quaternary ammonium anticholinergics from compounds like isopropamide, which primarily exert antimuscarinic effects without significant calcium channel modulation.

The quaternary ammonium structure also influences the duration of action and elimination pathways of these compounds. Quaternary ammonium anticholinergics typically demonstrate prolonged residence time within the gastrointestinal tract due to limited absorption and reduced systemic clearance [14]. This property contributes to sustained local anticholinergic effects while minimizing systemic exposure and associated adverse reactions.

Anticholinergic Effects on Gastrointestinal Smooth Muscle

Isopropamide exerts profound anticholinergic effects on gastrointestinal smooth muscle through competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype that predominates in intestinal smooth muscle tissues [3] [4] [18]. The compound blocks acetylcholine binding to muscarinic receptors located on smooth muscle cells and enteric neurons, thereby interrupting excitatory cholinergic signaling pathways that normally promote gastrointestinal motility and secretion [4] [19].

The primary mechanism involves competitive inhibition of acetylcholine at muscarinic receptors, preventing the activation of Gq/11-coupled signaling cascades [6] [7]. Under normal physiological conditions, acetylcholine binding to M3 muscarinic receptors activates phospholipase C, leading to phosphatidylinositol 4,5-bisphosphate hydrolysis and generation of inositol 1,4,5-trisphosphate and diacylglycerol [6] [7] [20]. These second messengers subsequently promote calcium release from intracellular stores and protein kinase C activation, culminating in smooth muscle contraction [21] [20].

Isopropamide's anticholinergic action effectively blocks this signaling cascade, resulting in smooth muscle relaxation and reduced gastrointestinal motility [3] [4]. The compound's antagonistic effects manifest as decreased amplitude and frequency of smooth muscle contractions, reduced propulsive movements, and diminished segmental contractions throughout the gastrointestinal tract [18]. These effects translate clinically into relief from intestinal spasms, reduced abdominal cramping, and decreased gastrointestinal hypermotility associated with conditions such as irritable bowel syndrome and peptic ulcer disease [3] [4] [9].

The anticholinergic effects of isopropamide extend beyond smooth muscle relaxation to include modulation of glandular secretion within the gastrointestinal tract [3] [4]. Muscarinic receptor antagonism reduces gastric acid secretion by blocking cholinergic stimulation of parietal cells, contributing to the compound's therapeutic utility in peptic ulcer management [3] [4] [22]. Additionally, isopropamide decreases pancreatic and biliary secretions through inhibition of muscarinic-mediated glandular activation [12].

The spatial distribution of anticholinergic effects reflects the predominance of M2 and M3 muscarinic receptors in gastrointestinal smooth muscle, with M3 receptors mediating direct contractile responses and M2 receptors contributing to sustained contractile activity [12] [23]. Isopropamide's preferential M3 antagonism results in particularly effective inhibition of cholinergically mediated smooth muscle contractions while minimizing effects on M2-mediated responses [2] [12].

Comparative Pharmacodynamics with Atropine Analogues

Comparative pharmacodynamic analysis reveals distinct differences between isopropamide and atropine analogues, primarily related to their structural characteristics and resulting distribution properties [16] [24] [25]. Atropine, anisodamine, anisodine, and scopolamine represent naturally occurring belladonna alkaloids with tertiary amine structures, while isopropamide belongs to the quaternary ammonium class of anticholinergic compounds [16] [9].

Pharmacokinetic studies demonstrate significant variations in bioavailability among these anticholinergic compounds following oral administration [16]. Atropine exhibits a bioavailability of 21.62%, anisodine demonstrates 80.45%, scopolamine shows 2.52%, while isopropamide displays very low systemic absorption consistent with its quaternary ammonium structure [16] [14]. These differences in bioavailability directly correlate with the compounds' clinical effects and adverse event profiles [16].

The maximum plasma concentrations achieved following intravenous administration reveal potency relationships among atropine analogues [16]. Scopolamine demonstrates the highest peak plasma concentration (483.75 ± 78.13 ng/mL), followed by anisodine (340.50 ± 44.52 ng/mL), atropine (274.25 ± 53.66 ng/mL), and anisodamine (267.50 ± 33.16 ng/mL) [16]. Tiotropium, a quaternary ammonium anticholinergic structurally modified from atropine-like compounds, exhibits slightly higher area under the curve values but minimal oral absorption similar to isopropamide [16].

Urinary excretion patterns further distinguish these compounds, with tiotropium showing the highest elimination rate (73.91%), followed by anisodamine (54.86%), anisodine (32.67%), atropine (11.33%), and scopolamine (8.69%) [16]. Isopropamide demonstrates minimal urinary excretion due to its limited systemic absorption and predominantly fecal elimination [14].

Central nervous system penetration represents a critical pharmacodynamic difference between isopropamide and atropine analogues [16] [24]. Atropine and scopolamine readily cross the blood-brain barrier, producing significant central anticholinergic effects including cognitive impairment, confusion, and delirium [26] [27]. Conversely, isopropamide's quaternary ammonium structure prevents central nervous system penetration, limiting its effects to peripheral anticholinergic actions [9] [14].

Cardiac effects also differentiate these compounds, with atropine demonstrating pronounced chronotropic and antiarrhythmic properties at therapeutic doses [24] [25]. Comparative studies reveal that atropine, scopolamine, and homatropine produce dose-dependent bradycardia and refractory period prolongation in isolated cardiac preparations [24]. Isopropamide exhibits minimal cardiac effects due to its limited systemic distribution and preferential gastrointestinal localization [14].

Impact on Ion Channel Function and Cellular Signaling Pathways

Isopropamide influences ion channel function and cellular signaling pathways primarily through its antagonistic action at muscarinic acetylcholine receptors, which subsequently affects multiple downstream effector systems [21] [28] [20]. The compound's primary impact occurs through interruption of muscarinic receptor-mediated signaling cascades that normally regulate various ion channels and intracellular signaling pathways [21].

Muscarinic receptor antagonism by isopropamide directly affects phospholipase C-mediated signaling pathways [6] [20] [29]. Under normal conditions, M3 muscarinic receptor activation stimulates phospholipase C-β through Gq/11 protein coupling, leading to phosphatidylinositol 4,5-bisphosphate hydrolysis and generation of inositol 1,4,5-trisphosphate and diacylglycerol [6] [20]. Isopropamide's competitive antagonism blocks this pathway, preventing the formation of these critical second messengers and their subsequent effects on ion channel function [20].

The impact on calcium signaling represents a fundamental consequence of isopropamide's muscarinic antagonism [30] [20]. Normally, inositol 1,4,5-trisphosphate generated through muscarinic receptor activation binds to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, triggering calcium release from intracellular stores [30] [20]. Isopropamide's inhibition of this pathway reduces intracellular calcium availability, thereby affecting calcium-dependent ion channels and cellular processes [30].

Voltage-gated calcium channels experience indirect modulation through isopropamide's anticholinergic effects [21] [30]. While the compound does not directly bind to calcium channels, its inhibition of muscarinic receptor-mediated depolarization reduces the activation of voltage-dependent calcium channels [30]. This indirect effect contributes to decreased calcium influx and subsequent reduction in calcium-dependent cellular responses, including smooth muscle contraction and neurotransmitter release [30].

Potassium channel function undergoes significant modification following muscarinic receptor antagonism by isopropamide [21]. Muscarinic receptor activation normally inhibits various potassium channels, including M-type voltage-gated potassium channels (Kv7.2/7.3), through phosphatidylinositol 4,5-bisphosphate depletion [21]. Isopropamide's antagonistic action prevents this inhibition, maintaining potassium channel activity and contributing to membrane hyperpolarization and reduced cellular excitability [21].

The compound's effects extend to G protein-coupled inwardly rectifying potassium channels, which are normally activated by Gi/o-coupled muscarinic receptors [21] [28]. While isopropamide primarily antagonizes Gq/11-coupled M3 receptors, its broader muscarinic antagonism may influence these potassium channels in tissues expressing multiple muscarinic receptor subtypes [21].

Adenylyl cyclase signaling experiences complex modulation through isopropamide's anticholinergic action [21]. Muscarinic M2 and M4 receptors normally inhibit adenylyl cyclase through Gi/o protein coupling, reducing cyclic adenosine monophosphate levels [21]. Isopropamide's antagonism of these receptors can disinhibit adenylyl cyclase, potentially increasing cyclic adenosine monophosphate levels and affecting downstream protein kinase A signaling [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

353.259288680 g/mol

Monoisotopic Mass

353.259288680 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

182-184

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8B9I31H724

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

For the treatment of a wide range of gastrointestinal disorders, including such conditions as peptic ulcer, gastritis, hyperchlorhydria, functional diarrhea, irritable or spastic colon, pyloroduodenal irritability, pylorospasm, acute nonspecific gastroenteritis, biliary dyskinesia and chronic cholelithiasis, duodenitis, gastrointestinal spasm; it may also be used to treat genitourinary spasm.

Pharmacology

Isopropamide is a long-acting quaternary anticholinergic drug. It is used in the treatment of peptic ulcer and other gastrointestinal disorders marked by hyperacidity and hypermotility.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AB - Synthetic anticholinergics, quaternary ammonium compounds
A03AB09 - Isopropamide

Mechanism of Action

Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders.

Pictograms

Irritant

Irritant

Other CAS

7492-32-2
24353-18-2
71-81-8

Wikipedia

Isopropamide

Use Classification

Pharmaceuticals

Dates

Last modified: 02-18-2024
1: Abbas SS, Zaazaa HE, Abdelkawy M, Abdelrahman MM. Spectrophotometric determination of isopropamide iodide and trifluoperazine hydrochloride in presence of trifluoperazine oxidative degradate. Drug Test Anal. 2010 Apr;2(4):168-81. doi: 10.1002/dta.113. PubMed PMID: 20376832.
2: Das Gupta S, Ghosh AK. Antidotal efficacy of isopropamide iodide in acute fluostigmine poisoning in mice. Pharmazie. 1985 Jul;40(7):499-500. PubMed PMID: 2864706.
3: Gaginella TS, Bass P, Perrin JH, Vallner JJ. Effect of bile salts on partitioning behavior and GI absorption of a quaternary ammonium compound, isopropamide iodide. J Pharm Sci. 1973 Jul;62(7):1121-5. PubMed PMID: 4145953.
4: Oi N, Miyazaki K. [Analyses of drugs and chemicals by infrared absorption spectrocopy. X. Determination of isopropamide in pharmaceutical preparations by compensation method]. Yakugaku Zasshi. 1967 Jun;87(6):739-41. Japanese. PubMed PMID: 4383924.
5: Fiume S. [On the pharmacological effects of an association of haloperidol and isopropamide bromide]. Clin Ter. 1966 Oct 31;39(2):161-6. Italian. PubMed PMID: 5996918.
6: Magnin P, Frere M, Lapeyre B. [Notes on the action of isopropamide during delivery]. Lyon Med. 1966 Apr 3;215(14):973-7. French. PubMed PMID: 4379791.
7: Zieliński M. [Cholinolytic and antihistaminic properties of isopropamide iodide]. Acta Pol Pharm. 1966;23(3):271-5. Polish. PubMed PMID: 4380485.
8: Wambsganss E. [Experimental psychological research with the combined preparation "haloperidol plus isopropamide"]. Psychopharmacologia. 1965 Jan 14;7(1):61-71. German. PubMed PMID: 4378554.
9: WAHL R, KEMPF F. [ISOPROPAMIDE (PRIAMIDE): ITS USE IN CONTRAST RADIOLOGICAL EXAMINATION OF THE COLON]. J Radiol Electrol Med Nucl. 1964 Aug-Sep;45:494-6. French. PubMed PMID: 14200425.
10: GADRAT J, RIBET A, SUDUCA P. [HYPOTONIC DUODENOGRAPHY AFTER INJECTION OF ISOPROPAMIDE]. Arch Mal Appar Dig Mal Nutr. 1963 Nov;52:1176-8. French. PubMed PMID: 14098144.
11: FIERLAFIJN E. [HP 32, COMBINATION OF R 1625 (HALOPERIDOL) AND R 79 (ISOPROPAMIDE IODIDE) IN THE THERAPY OF PSYCHIC AND AUTONOMIC DYSTONIA]. Brux Med. 1963 Sep 29;43:985-8. French. PubMed PMID: 14085979.
12: BLAKE AD Jr. TREATMENT OF GASTROINTESTINAL DISORDERS WITH A COMBINATION OF TRIFLUOPERAZINE AND ISOPROPAMIDE. Clin Med (Northfield). 1963 Aug;70:1461-5. PubMed PMID: 15446040.
13: BARBI G. [Isopropamide-trifluoperazine association in the therapy of gastroenteric and cholecystic disease syndromes]. Minerva Gastroenterol. 1963 Apr-Jun;9:97-100. Italian. PubMed PMID: 13966539.
14: GRAINGER GJ. Isopropamide iodide and antacids in the treatment of acute dyspepsia. Practitioner. 1962 Jun;188:792-4. PubMed PMID: 13901056.
15: PIRINOLI M. [The inhibition of gastric acidity by the action of anticholinergic agents. Comparative study of the action of methantheline bromide and isopropamide iodide on the chlorhydria or normal and ulcerous persons, by means of the carboxylic resin method of cation exchange]. Prensa Med Argent. 1961 Dec 15;48:3356-62. Spanish. PubMed PMID: 14486890.
16: MEEROFF M. [Our experience with an anticholinergic agent with prolonged action: isopropamide iodide]. Sem Med. 1961 Apr 13;118:711-7. Spanish. PubMed PMID: 13768938.
17: CAYER D. The effect of isopropamide iodide (darbid), alone and in combination with prochlorperazine (compazine), on the serum protein-bound iodine. N C Med J. 1959 Aug;20:310-1. PubMed PMID: 13808648.
18: ISOPROPAMIDE iodide. J Am Med Assoc. 1958 Jun 21;167(8):993. PubMed PMID: 13549220.
19: El-Gindy A, El-Zeany B, Awad T, Shabana MM. Spectrophotometric determination of trifluoperazine HCl and isopropamide iodide in binary mixture using second derivative and second derivative of the ratio spectra methods. J Pharm Biomed Anal. 2001 Sep;26(2):203-10. PubMed PMID: 11470197.
20: De Schutter JA, Van den Bossche W, De Moerloose P. Separation and determination of isopropamide iodide in pharmaceutical formulations by reversed-phase ion-pair high-performance liquid chromatography. J Chromatogr. 1986 Sep 24;366:321-8. PubMed PMID: 2877999.

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